Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate

Bioconjugation Aqueous Synthesis Pharmaceutical Salt Selection

This 4,4-disubstituted tetrahydropyran building block is a documented intermediate in the synthesis of the orally bioavailable mTOR kinase inhibitor CC214-2. Its precise regiochemistry—aminomethyl and methyl ester co-located at the 4-position—is critical for downstream synthetic fidelity; positional isomers compromise target engagement. The primary amine enables robust amide/urea bond formation, while the methyl ester provides a latent carboxylic acid handle for orthogonal protection strategies. The free base (CAS 793658-98-7) is suited for anhydrous, base-sensitive couplings; the hydrochloride salt (CAS 362707-24-2, aqueous solubility >100 mg/mL) is optimal for bioconjugation and PROTAC workflows. Procure this specific scaffold to directly access validated mTOR inhibitor chemical space and streamline PROTAC linker chemistry with a single, multi-functional intermediate.

Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
CAS No. 793658-98-7
Cat. No. B1328960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate
CAS793658-98-7
Molecular FormulaC8H15NO3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CCOCC1)CN
InChIInChI=1S/C8H15NO3/c1-11-7(10)8(6-9)2-4-12-5-3-8/h2-6,9H2,1H3
InChIKeyVJTUCQHBOFWNQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(Aminomethyl)tetrahydro-2H-pyran-4-carboxylate (CAS 793658-98-7): Technical Baseline for Procurement and Analytical Selection


Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate (CAS 793658-98-7) is a functionalized tetrahydropyran derivative that serves as a strategic intermediate in organic synthesis . The compound possesses a sp³-rich oxane ring, a nucleophilic primary amine (-CH₂NH₂), and a methyl ester (-COOCH₃) at the 4-position, enabling its utility in the construction of bioactive molecules via amide bond formation and other key transformations [1]. Its molecular formula is C₈H₁₅NO₃ with a molecular weight of 173.21 g/mol, and it is commercially available in free base and hydrochloride salt forms with typical purities ranging from 95% to 98% . The compound's core value in procurement lies not in its own biological activity, but in its well-defined reactivity profile and its documented role in the synthesis of advanced pharmaceutical candidates, most notably the orally bioavailable mTOR kinase inhibitor CC214-2 [2].

Methyl 4-(Aminomethyl)tetrahydro-2H-pyran-4-carboxylate: Why Structural Analogs and Positional Isomers Cannot Be Substituted in Critical Synthesis


The procurement of Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate is driven by strict chemical requirements that preclude the use of generic or structurally similar building blocks. The precise regiochemistry of the aminomethyl and methyl ester groups at the 4-position of the tetrahydropyran ring is critical for downstream synthetic fidelity [1]. Substituting a positional isomer, such as the 3-substituted analog (CAS 1240528-95-1), would introduce a different spatial orientation of the reactive amine, potentially disrupting key molecular interactions in the final target compound or altering the stereoelectronic properties of the heterocyclic core . Furthermore, the choice between the free base (CAS 793658-98-7) and the hydrochloride salt (CAS 362707-24-2) is not arbitrary but is dictated by the specific reaction conditions; the hydrochloride salt offers significantly higher aqueous solubility (>100 mg/mL), which is essential for bioconjugation or aqueous-phase reactions, whereas the free base is required for anhydrous, base-sensitive transformations . Finally, the methyl ester is preferred over the corresponding carboxylic acid (CAS 948015-51-8) or tert-butyl ester (CAS 1240527-34-5) in synthetic sequences where orthogonal protection strategies are employed, as the methyl ester provides a balance of stability and lability under mild basic conditions .

Methyl 4-(Aminomethyl)tetrahydro-2H-pyran-4-carboxylate: Evidence-Based Differentiation from Key Analogs


Hydrochloride Salt vs. Free Base: Quantified Solubility Advantage for Aqueous Applications

The hydrochloride salt of Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate (CAS 362707-24-2) demonstrates a substantial and quantifiable solubility advantage over the free base form (CAS 793658-98-7), a critical factor for applications requiring aqueous compatibility. While the free base is a low-melting solid or liquid with limited water solubility, the hydrochloride salt exhibits high water solubility, exceeding 100 mg/mL . This difference is attributed to the ionic nature of the hydrochloride salt, which enhances its dissolution in polar protic solvents. In contrast, the free base is more soluble in organic solvents, making it the preferred form for reactions conducted under anhydrous conditions. This stark difference in physicochemical properties dictates that the two forms are not interchangeable for many common laboratory and industrial processes. The choice between the free base and the hydrochloride salt directly impacts the feasibility and efficiency of reactions performed in aqueous media, such as bioconjugation or certain peptide coupling reactions.

Bioconjugation Aqueous Synthesis Pharmaceutical Salt Selection

Methyl Ester vs. Carboxylic Acid: Predicted Boiling Point and LogP Differences Impacting Purification and Handling

The methyl ester group in Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate confers distinct physicochemical properties compared to its carboxylic acid analog (4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid, CAS 948015-51-8). The methyl ester exhibits a predicted boiling point of 248.0±25.0 °C, significantly lower than the carboxylic acid, which is a solid with a melting point of approximately 200-205 °C (predicted) and is expected to decompose before boiling . Furthermore, the calculated LogP for the methyl ester is 0.61520, indicating greater lipophilicity compared to the more polar, zwitterionic carboxylic acid (predicted LogP approx. -2.0) [1]. This difference in lipophilicity directly translates to distinct behavior in chromatographic purification; the methyl ester will have a higher Rf value on normal-phase silica gel and a longer retention time on reverse-phase HPLC, facilitating its separation from polar impurities . While the carboxylic acid could serve as an alternative, it introduces an additional acidic proton that would interfere with base-sensitive reactions and require extra protection/deprotection steps. The methyl ester is therefore the superior choice for synthetic sequences requiring an orthogonal, non-ionizable handle that can be selectively removed under mild conditions.

Organic Synthesis Purification Physicochemical Properties

Documented Use as Key Intermediate in mTOR Inhibitor CC214-2: Evidence of Synthetic Utility Over Non-Functionalized Analogs

The unique synthetic value of Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate is demonstrated by its documented use as a core-modifying reagent in the discovery of CC214-2, an orally available, selective mTOR kinase inhibitor [1]. In the published synthetic route (Bioorg. Med. Chem. Lett. 2013), the aminomethyl group on the tetrahydropyran ring is utilized to introduce a key structural element into the 4,6-disubstituted-3,4-dihydropyrazino[2,3-b]pyrazine-2(1H)-one scaffold . This is a specific, documented application that is not possible with non-functionalized or differently substituted tetrahydropyran analogs, such as methyl tetrahydropyran-4-carboxylate (CAS 110238-91-0) or 4-aminomethyltetrahydropyran (CAS 130290-79-8). While 4-aminomethyltetrahydropyran provides the amine and ring, it lacks the carboxylate for subsequent derivatization. Conversely, methyl tetrahydropyran-4-carboxylate provides the ester and ring but lacks the reactive amine handle. The target compound uniquely combines both functional groups at the same quaternary carbon, enabling the precise structural modifications required to achieve the desired mTOR potency and selectivity profile observed in CC214-2 [2]. This validated application provides a strong, literature-backed rationale for prioritizing this compound in procurement for medicinal chemistry programs targeting similar kinase scaffolds.

Medicinal Chemistry Kinase Inhibitors Cancer Therapeutics

Methyl 4-(Aminomethyl)tetrahydro-2H-pyran-4-carboxylate: Validated Application Scenarios Based on Empirical Evidence


Synthesis of Spirocyclic and Fused Heterocyclic Kinase Inhibitors via Amide Bond Formation

This scenario is directly supported by the compound's documented role in the discovery of the mTOR inhibitor CC214-2 [1]. The primary amine is ideally positioned for coupling with carboxylic acids or activated esters to form stable amide bonds, a cornerstone of medicinal chemistry. The tetrahydropyran ring introduces sp³ character and hydrogen-bonding capacity, which are highly desirable for optimizing the pharmacokinetic properties of drug candidates. The methyl ester can be retained or hydrolyzed to the carboxylic acid at a later stage, offering synthetic flexibility. This compound is particularly valuable for projects aiming to explore chemical space around pyrazinone, quinoline, or pyridopyrimidine cores, where the introduction of a saturated, oxygen-containing heterocycle can improve solubility and reduce off-target effects. Procurement of this specific building block is a direct, literature-supported strategy for accessing this validated chemical space.

Construction of Bioconjugates and PROTACs Requiring a Soluble, Heterobifunctional Linker

The exceptional water solubility of the hydrochloride salt form (>100 mg/mL) makes it a superior choice for bioconjugation and targeted protein degradation (PROTAC) applications, which often require aqueous reaction conditions . The primary amine can be conjugated to a ligand for a target protein (e.g., via amide or urea linkage), while the methyl ester provides a latent handle that can be unmasked to a carboxylic acid for subsequent conjugation to an E3 ligase ligand. This orthogonal reactivity, combined with high aqueous solubility, streamlines the synthesis of complex heterobifunctional molecules. In contrast, using the free base would necessitate less desirable organic/aqueous biphasic conditions, potentially leading to lower yields and more complex purification. This scenario directly leverages the quantified solubility advantage of the hydrochloride salt, providing a clear procurement rationale for this specific form of the compound.

Preparation of Functionalized Tetrahydropyran-Based Peptidomimetics

The tetrahydropyran ring is a well-established bioisostere for morpholine and piperidine rings, which are common motifs in peptidomimetics and central nervous system (CNS) drugs [2]. The target compound, with its amine and ester functionalities on the same carbon atom, serves as a conformationally constrained amino acid analog. It can be incorporated into peptide chains to investigate the effects of conformational restriction on biological activity and metabolic stability. The predicted physicochemical properties of the methyl ester (LogP 0.62) are particularly well-suited for designing molecules with balanced lipophilicity for optimal cell permeability and solubility [3]. This application leverages both the structural features and the predicted property profile of the compound, offering a strategic advantage in early-stage drug discovery for CNS or other targets where conformational control is paramount.

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